molecular formula C18H20NO3+ B1263875 Codeinone(1+)

Codeinone(1+)

Cat. No. B1263875
M. Wt: 298.4 g/mol
InChI Key: XYYVYLMBEZUESM-CMKMFDCUSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Codeinone(1+) is conjugate acid of codeinone. It is a conjugate acid of a codeinone.

Scientific Research Applications

Apoptosis-Inducing Activity in Cancer Cells

Codeinone(1+) has been studied for its apoptosis-inducing activity, particularly against human cancer cell lines. It has demonstrated the ability to induce internucleosomal DNA fragmentation and production of Annexin-positive apoptotic cells more potently than codeine in HL-60 cells. This activity suggests the activation of the intrinsic apoptotic signaling pathway via mitochondria, suggesting its potential in anticancer applications (Hitosugi et al., 2003). Similarly, the antitumor potential of codeinone was further confirmed in studies indicating its ability to induce apoptosis in different human cancer cell lines, including MCF7 and A549, in addition to HL-60 (Hitosugi et al., 2003).

Catalytic Autoxidation in Opiate Synthesis

Codeinone(1+) has been identified as a substrate in the catalytic autoxidation process, efficiently converting to 14-hydroxycodeinone in an aqueous solution. This process involves simple manganese and copper salts as catalysts and is significant in the synthesis of 14-hydroxylated opiate drugs, offering a method to utilize the more abundant codeine as the starting material without resorting to intermediates like thebaine (Zhang et al., 2005).

Transformation in Biological Wastewater Treatment

Codeinone(1+) emerges as a critical intermediary in the transformation pathway of codeine during biological wastewater treatment. The pathway involves a combination of biologically and chemically mediated reactions, leading to the formation of various transformation products. The high chemical reactivity of codeinone positions it as a precursor for further transformation, highlighting its role in understanding the environmental fate of opium alkaloids (Wick et al., 2011).

properties

Product Name

Codeinone(1+)

Molecular Formula

C18H20NO3+

Molecular Weight

298.4 g/mol

IUPAC Name

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,3,4,4a,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one

InChI

InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-12,17H,7-9H2,1-2H3/p+1/t11-,12+,17-,18-/m0/s1

InChI Key

XYYVYLMBEZUESM-CMKMFDCUSA-O

Isomeric SMILES

C[NH+]1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)C=C4

Canonical SMILES

C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)C=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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